![molecular formula C18H17N3O5S3 B2504770 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1101052-16-7](/img/structure/B2504770.png)
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, heterocycles, and functional groups that contribute to its diverse chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Group: The dioxolo group is introduced via a condensation reaction with a diol, such as catechol, in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonylation and Final Coupling: The thiophene ring is sulfonylated using a sulfonyl chloride reagent, followed by coupling with the pyrrolidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide exhibit significant antimicrobial properties. For instance, research into related thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Potential
The compound has been investigated for its anticancer activities. In vitro assays have demonstrated that certain derivatives possess potent inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves the induction of apoptosis in cancer cells and disruption of their proliferation pathways .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of thiazole derivatives reported that specific compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong anticancer activity . Molecular docking studies suggested these compounds interact effectively with target proteins involved in cancer cell growth.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of benzothiazole were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds had significant activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents based on this chemical framework .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. Common methods include:
- Cyclization Reactions : Utilizing dioxole and benzothiazole precursors to form the core structure.
- Sulfonation : Introducing sulfonyl groups to enhance biological activity.
- Amidation : Modifying the carboxylic acid moiety to form amide bonds which are crucial for bioactivity.
Mécanisme D'action
The mechanism of action of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide
- 11-Methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
Uniqueness
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide stands out due to its unique combination of structural features, including the presence of both dioxolo and benzothiazole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Activité Biologique
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
The InChIKey for this compound is SMGPMEQVOXORQB-CCEZHUSRSA-N , which facilitates its identification in chemical databases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. This includes the formation of the dioxole and benzothiazole moieties followed by the introduction of the thiophenes and the carboxamide functionalities .
Antioxidant Activity
Recent studies have demonstrated that compounds similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) exhibit potent antioxidant properties. For instance, certain analogs have shown significant inhibition of reactive oxygen species (ROS) production in cellular models .
Table 1: Antioxidant Activity of Related Compounds
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is crucial for managing postprandial blood glucose levels. The IC50 values for related compounds range from 31.23 µM to 213.50 µM, indicating a potential for therapeutic use in diabetes management .
Table 2: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 5o | α-glucosidase | 31.23 | Mixed inhibition |
N-(7-methyl...) | TBD | TBD | TBD |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on target enzymes such as α-glucosidase and inhibit their activity.
- Antioxidant Mechanism : It may scavenge free radicals and reduce oxidative stress by modulating redox-sensitive pathways.
- Cellular Interaction : The compound could interact with cellular receptors or nucleic acids, altering signaling pathways or gene expression .
Case Studies
In vivo studies have further elucidated the efficacy of this compound in reducing postprandial glucose levels. For example, administration of a related compound at a dosage of 20 mg/kg resulted in a significant decrease in blood glucose levels in murine models .
Table 3: In Vivo Efficacy Studies
Study Reference | Dosage (mg/kg) | Outcome |
---|---|---|
Study A | 20 | -24.45% reduction in blood glucose |
Current Study | TBD | TBD |
Propriétés
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-20-12-8-13-14(26-10-25-13)9-15(12)28-18(20)19-17(22)11-4-2-6-21(11)29(23,24)16-5-3-7-27-16/h3,5,7-9,11H,2,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBTMBUVUDFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.